molecular formula C10H20N2 B7895181 1-(Cyclobutylmethyl)piperidin-3-amine

1-(Cyclobutylmethyl)piperidin-3-amine

Cat. No.: B7895181
M. Wt: 168.28 g/mol
InChI Key: WWSDVPRPPNIBJQ-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and in the pharmaceutical industry. The presence of the cyclobutylmethyl group attached to the piperidine ring adds unique properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)piperidin-3-amine typically involves the reaction of piperidine with cyclobutylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and attacks the electrophilic carbon in the cyclobutylmethyl halide, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclobutylmethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Cyclobutylmethyl)piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of neurological disorders and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylmethyl)piperidin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

1-(Cyclobutylmethyl)piperidin-3-amine can be compared with other piperidine derivatives such as:

    1-Benzylpiperidin-3-amine: Known for its use in the synthesis of pharmaceuticals.

    1-(Cyclohexylmethyl)piperidin-3-amine: Similar in structure but with a cyclohexyl group instead of a cyclobutyl group, leading to different chemical and biological properties.

    1-(Phenylmethyl)piperidin-3-amine: Used in the development of psychoactive drugs.

The uniqueness of this compound lies in its cyclobutylmethyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(cyclobutylmethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-10-5-2-6-12(8-10)7-9-3-1-4-9/h9-10H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSDVPRPPNIBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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